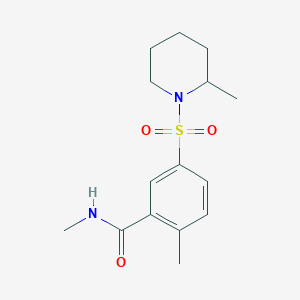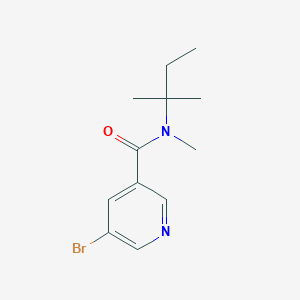![molecular formula C14H11F3O2 B7564251 2-[(2',3',4'-Trifluorobiphenyl-2-Yl)oxy]ethanol](/img/structure/B7564251.png)
2-[(2',3',4'-Trifluorobiphenyl-2-Yl)oxy]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2',3',4'-Trifluorobiphenyl-2-Yl)oxy]ethanol is a chemical compound used in scientific research. It is a colorless liquid with a molecular formula of C14H11F3O2. This compound is widely used in the field of biochemistry and pharmacology due to its unique properties.
Mécanisme D'action
The mechanism of action of 2-[(2',3',4'-Trifluorobiphenyl-2-Yl)oxy]ethanol involves the inhibition of enzyme activity by binding to the active site of the enzyme. This compound has been shown to selectively inhibit the activity of certain enzymes, which makes it a valuable tool in the study of cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2',3',4'-Trifluorobiphenyl-2-Yl)oxy]ethanol depend on the specific enzyme that is being inhibited. Inhibition of protein kinases can lead to changes in cellular processes such as cell growth and differentiation. Inhibition of histone deacetylases can lead to changes in gene expression and chromatin structure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(2',3',4'-Trifluorobiphenyl-2-Yl)oxy]ethanol in lab experiments is its ability to selectively inhibit enzyme activity. This allows researchers to study the specific role of certain enzymes in cellular processes. However, one limitation of using this compound is that it may have off-target effects on other enzymes or proteins.
Orientations Futures
There are several future directions for the use of 2-[(2',3',4'-Trifluorobiphenyl-2-Yl)oxy]ethanol in scientific research. One direction is the study of its effects on specific types of cancer cells. This compound has been shown to inhibit the growth of certain cancer cells, and further research could lead to the development of new cancer therapies. Another direction is the study of its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective effects, and further research could lead to the development of new treatments for these diseases.
Méthodes De Synthèse
The synthesis of 2-[(2',3',4'-Trifluorobiphenyl-2-Yl)oxy]ethanol involves the reaction of 2,3,4-trifluorobenzoyl chloride with 2-(2-hydroxyethoxy)phenylboronic acid in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method for this compound is well-established and has been used in numerous studies.
Applications De Recherche Scientifique
2-[(2',3',4'-Trifluorobiphenyl-2-Yl)oxy]ethanol is used in scientific research due to its ability to selectively inhibit the activity of certain enzymes. This compound is commonly used in the study of protein kinases, which play a critical role in the regulation of cellular processes such as cell growth, differentiation, and apoptosis. In addition, this compound has been shown to inhibit the activity of other enzymes such as tyrosine phosphatases and histone deacetylases.
Propriétés
IUPAC Name |
2-[2-(2,3,4-trifluorophenyl)phenoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c15-11-6-5-10(13(16)14(11)17)9-3-1-2-4-12(9)19-8-7-18/h1-6,18H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXPXFPIOHNDAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=C(C=C2)F)F)F)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-methylcyclopropyl)-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7564184.png)

![N-(3,4-dihydro-2H-chromen-4-yl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7564200.png)
![[4-[2-(Dimethylamino)ethyl]piperidin-1-yl]-(2-pyridin-2-ylquinolin-4-yl)methanone](/img/structure/B7564205.png)
![3,4-dihydro-1H-isochromen-1-yl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7564207.png)
![2-[(2,4-dimethylphenyl)sulfonylamino]-N-phenylpropanamide](/img/structure/B7564221.png)


![N-methyl-N-[(3-methyloxetan-3-yl)methyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7564238.png)
![N-methyl-N-[(3-methyloxetan-3-yl)methyl]-4-(tetrazol-1-yl)benzamide](/img/structure/B7564241.png)


![N-(2,1,3-benzothiadiazol-4-yl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide](/img/structure/B7564274.png)